molecular formula C14H10O4 B1594901 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione CAS No. 83889-95-6

2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione

Cat. No. B1594901
CAS RN: 83889-95-6
M. Wt: 242.23 g/mol
InChI Key: SAXKEWRSGLPYPB-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione , also known as naphtho[2,3-b]furan-4,9-dione , is an intriguing compound with a privileged structural motif. It appears in various contexts, including natural products, drugs, and drug candidates. Its molecular formula is C₁₄H₁₀O₅ .

2.

Synthesis Analysis

Researchers have developed an efficient synthesis method for naphtho[2,3-b]furan-4,9-diones using visible-light-mediated [3+2] cycloaddition reactions. This environmentally friendly approach yields a variety of title compounds in good yields. The protocol demonstrates excellent regioselectivity and remarkable functional group tolerance, making it a powerful tool for expanding the structural diversity of naphtho[2,3-b]furan-4,9-diones as promising scaffolds for novel drug discovery .

  • Hydrogen Transfer and Oxidation : Subsequently, an intramolecular [3+2] cyclization of intermediate B gives a hydroquinone intermediate ©. Upon 1,3-hydrogen transfer, the hydroquinone intermediate (D) is formed. Finally, naphtho[2,3-b]furan-4,9-diones (3) are produced by air oxidation of the hydroquinone using oxygen from the air .

3.

Molecular Structure Analysis

The molecular structure of 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione consists of a naphthoquinone core with an additional hydroxyethyl group. The compound’s aromatic system contributes to its stability and reactivity .

4.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cycloadditions, oxidation, and hydrogen transfer. Its reactivity is influenced by the presence of the hydroxyethyl group and the naphthoquinone framework .

Scientific Research Applications

HPLC Method Development for Compound Analysis

  • HPLC Separation and Analysis : A study developed a High-Performance Liquid Chromatography (HPLC) method for separating naturally occurring naphtho[2,3-b]furan-4,9-diones and related compounds, including 8-Hydroxy-2-hydroxyethyl-naphtho[2,3-b]furan-4,9-dione (Steinert, Khalaf, & Rimpler, 1995).

Synthetic Methods

  • Novel Synthetic Approaches : Innovative methods for synthesizing naphtho[2,3-b]furan-4,9-diones were reported, demonstrating the synthesis of 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione through sequential coupling/ring closure reactions (Kobayashi et al., 1997).

Chemical and Biological Properties

  • Chemical and Biological Exploration : Studies explored the chemical properties and potential biological applications of naphtho[2,3-b]furan-4,9-dione derivatives. For instance, a study synthesized novel derivatives with a 2-aminopyridine moiety, revealing their characteristic intense charge-transfer bands and potential as chromogenic sensors for certain ions (Tang, Zhang, Zeng, & Zhou, 2017).

Application in Medicine and Pharmacology

  • Bioactive Naphthoquinones Synthesis : The synthesis and biological activities of naphthoquinones, including 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, were evaluated. These compounds exhibited potential antiproliferative effects against various human tumor cell lines (Yamashita et al., 2009).

Material Science and Environmental Applications

  • Environmental Sensing Applications : Certain naphtho[2,3-b]furan-4,9-dione derivatives, including 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, showed potential as environmental sensors due to their selective response to specific ions in aqueous media, demonstrating the versatility of these compounds beyond biological contexts (Eyong et al., 2014).

properties

IUPAC Name

2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXKEWRSGLPYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004021
Record name 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione

CAS RN

83889-95-6
Record name 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83889-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(2,3-b)furan-4,9-dione, 2-(1-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083889956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 ml beaker, 2 grams (8.3 mmoles) of 2-acetyl-naphtho[2,3-b]furan-4,9-dione (prepared in example 2 or 3) was dissolved in 40 ml of DMF with heating. To the solution with stirring, 1 gram (26.4 mmoles) of sodium borohydride in 10 ml of water was added. The mixture was stirred in open air for 30 minutes, then diluted by adding 250 ml of water. The resulting mixture was extracted with 100 ml of dichloromethane twice. The combined organic phase was washed with 200 ml of water, dried with anhydrous sodium sulfate, and evaporated to dryness. The residue was crystallized in ethyl acetate to yield 1.6 gram (6.6 mmoles) of pure product with overall yield 80%. Pure product was characterized by 1H NMR and mass spectrum. 1H NMR (in DMSO) δ 1.47 (d, J=7, 3H), 4.88 (m, 1H), 5.83 (d, J=5, 1H), 6.91 (s, 1H), 7.84-7.90 (m, 2H), 8.06-8.11 (m, 2H). Mass (M+H) is 243.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
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2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
Reactant of Route 5
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
Reactant of Route 6
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione

Citations

For This Compound
83
Citations
K Kobayashi, T Uneda, M Kawakita, O Morikawa… - Tetrahedron letters, 1997 - Elsevier
Treatment of 3-phenyliodonio-1,2,4-trioxo-1,2,3,4-tetrahydronaphthalenides with terminal acetylenes in the presence of a bis(triphenylphosphine)palladium chloride-cuprous iodide …
Number of citations: 59 www.sciencedirect.com
Y Fujimoto, T Eguchi, C Murasaki, Y Ohashi… - Journal of the …, 1991 - pubs.rsc.org
Chemical investigation of the bark of Tabebuia impetiginosa(Bignoniaceae) afforded cytotosic furanonaphthoquinones, including 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4.9 …
Number of citations: 25 pubs.rsc.org
J Koyama, I Morita, A Kino… - Chemical and …, 2000 - jstage.jst.go.jp
The separation of nine furanonaphthoquinones by micellar electrokinetic chromatography (MEKC) is described. The running electrolytes used in this method were 0.03 M sodium …
Number of citations: 10 www.jstage.jst.go.jp
K Ueda, M Yamashita, K Sakaguchi… - Chemical and …, 2013 - jstage.jst.go.jp
A concise method for the synthesis of heterocycle-fused naphthoquinones such as naphtho [2, 3-b]-furan-4, 9-dione, 1H-benz [f] indole-4, 9-dione, and naphtho [2, 3-b] thiophene-4, 9-…
Number of citations: 10 www.jstage.jst.go.jp
H Kogo, Y Sakai, Y Ohashi, Y Fujimoto… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Structure of 8-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic …
Number of citations: 1 scripts.iucr.org
DVC Awang, BA Dawson, JC Ethier… - Journal of Herbs …, 1995 - Taylor & Francis
Lapachol and related naphthoquinones have been reported as constituents of most Tabebuia species so far studied. A chemotaxonomic investigation, based on the presence of these …
Number of citations: 24 www.tandfonline.com
KO Eyong, HL Ketsemen, SY Ghansenyuy… - Medicinal Chemistry …, 2015 - Springer
Through bioassay-guided fractionation, 13 compounds (1–13) were isolated from the CH 2 Cl 2 /MeOH (1:1) extracts of the root bark of Newbouldia leavis and characterized mainly by …
Number of citations: 14 link.springer.com
K KOSUGE, K MITSUNAGA, K KOIKE… - Chemical and …, 1994 - jstage.jst.go.jp
A new phenolic glycoside, 3, 4, 5-trimethoxyphenol-1-(6-xylopyranosyl) glucopyranoside, was isolated together with twenty known compounds identified as koaburaside, 3, 4, 5-…
Number of citations: 54 www.jstage.jst.go.jp
CR Weiss, SVK Moideen, SL Croft… - Journal of Natural …, 2000 - ACS Publications
Four naphthoquinoids from Kigelia pinnata rootbark were assessed in vitro against chloroquine-sensitive (T9−96) and -resistant (K1) Plasmodium falciparum strains and for cytotoxicity …
Number of citations: 116 pubs.acs.org
F Díaz, JD Medina - Journal of natural products, 1996 - ACS Publications
Activity-directed fractionation of the inner stem bark of Tabebuia ochracea ssp. neochrysanta led to the isolation of two new naphtho[2,3-b]furan-4,9-diones, the 5,8-dihydroxy-2-(1‘-…
Number of citations: 63 pubs.acs.org

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